Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-5-7-3-2-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWLRLRHBZIXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NCCC2)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824608-59-4 | |
| Record name | methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminopyridine derivatives and β-ketoesters under acidic or basic conditions to form the naphthyridine core. The esterification of the carboxylic acid group is achieved using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through specific signaling pathways and molecular interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Ring Modifications
1,8-Naphthyridine vs. 1,6-Naphthyridine Derivatives
- Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1086392-58-6): Differs in the nitrogen positions (1,6 vs. Boiling point: 330.3°C; Density: 1.2 g/cm³ . Applications: Used as a precursor for kinase inhibitors due to its planar aromatic region .
Fully Aromatic vs. Partially Saturated Derivatives
- Ethyl 4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate: Contains a non-saturated 1,8-naphthyridine core with a ketone group at position 3. Key intermediate in synthesizing antibacterial agents like nalidixic acid . Higher lipophilicity than tetrahydro derivatives, affecting membrane permeability .
Substituent Variations
Ester vs. Carboxylic Acid Derivatives
- 5,6,7-Trimethyl-1,8-Naphthyridine-3-Carboxylic Acid (CAS 1555952-02-7):
- Nalidixic Acid (1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylic Acid):
Comparison with Analogues
- Ethyl 7-Chloro-4-Oxo-1,8-Naphthyridine-3-Carboxylate (CAS Not Listed): Synthesized via nucleophilic substitution using benzyl chlorides and sodium hydride . Chlorine at position 7 enhances electrophilicity, facilitating cross-coupling reactions .
Physical and Chemical Properties
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (MTHN) is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of MTHN, including its mechanisms of action, therapeutic potentials, and relevant case studies.
MTHN is characterized by its fused pyridine rings and a carboxylate ester group. The molecular formula for MTHN is , with a molecular weight of approximately 192.22 g/mol. The synthesis of MTHN typically involves cyclization reactions of appropriate precursors, such as 2-aminopyridine derivatives and β-ketoesters under acidic or basic conditions .
The biological activity of MTHN is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : MTHN has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it exhibits inhibitory activity against Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .
- Receptor Interaction : The compound may also interact with receptors involved in inflammatory responses, potentially modulating cytokine production .
Biological Activities
MTHN exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
MTHN has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
2. Anticancer Activity
Research indicates that MTHN possesses anticancer properties through its ability to inhibit tumor cell proliferation. A study found that MTHN reduced the viability of cancer cells in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer cell lines .
3. Anti-inflammatory Effects
MTHN has shown promise in reducing inflammation in preclinical models. It was found to significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated animal models compared to controls .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, MTHN was evaluated for its anticancer effects on breast cancer cell lines. The results demonstrated that treatment with MTHN led to a significant reduction in cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of MTHN in a mouse model of acute inflammation. The compound was administered at varying doses, resulting in a marked decrease in edema formation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with MTHN .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition (PI3K), receptor modulation |
| 1,5-Naphthyridine | Antimicrobial | Similar mechanism but less potent |
| Quinolines | Antimalarial | Different structural reactivity |
Q & A
Q. What are the established synthetic routes for Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from malonate derivatives or substituted pyridines. A common approach includes:
Gould-Jacobs Cyclization : Condensation of 2-aminopyridine with ethoxymethylene malonate to form diethyl 2-((pyridin-2-ylamino)methylene)malonate, followed by cyclization in refluxing diphenyl ether to yield the 1,8-naphthyridine core .
N-Alkylation : Reaction of the intermediate ester with alkyl halides (e.g., benzyl chloride) in anhydrous DMF using NaH as a base to introduce substituents .
Ester Hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH, followed by re-esterification to the methyl ester if required .
Q. Table 1: Key Synthetic Steps and Conditions
Q. How is the compound characterized to confirm its structure?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:
- FTIR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, N-H stretches) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm, methyl ester at δ 3.7–3.9 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., molecular ion peaks matching calculated m/z) .
- Elemental Analysis : Validates purity and empirical formula .
Q. Table 2: Characterization Techniques and Key Signals
| Technique | Key Signals/Data | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.02 (d, Ar–H), δ 3.8 (s, COOCH3) | Substituent positioning | |
| MS | m/z 242.70 (M⁺) | Molecular weight confirmation |
Q. What are the key reactivity patterns of the ester group in this compound?
Methodological Answer: The methyl ester undergoes:
- Hydrolysis : Under basic conditions (e.g., NaOH), it converts to the carboxylic acid, a precursor for further derivatization .
- Amide Formation : Reacts with amines in DMF under sealed-tube conditions to yield bioactive amides .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
Methodological Answer:
- Solvent Choice : Diphenyl ether enhances cyclization efficiency compared to low-boiling solvents .
- Catalyst Use : NaH in DMF improves alkylation rates by deprotonating the naphthyridine N-H .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 35 minutes at 120°C for hydrolysis) and improves yields .
Q. Table 3: Optimization Strategies
| Parameter | Optimized Condition | Impact | Reference |
|---|---|---|---|
| Temperature | 120°C (microwave) | Faster hydrolysis | |
| Base | NaH (vs. K2CO3) | Higher alkylation yield |
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Purity Validation : Use HPLC to rule out impurities affecting activity .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogen vs. methyl groups) and test against standardized assays (e.g., MCF7 cytotoxicity) .
- Replicate Assays : Control for cell line variability (e.g., MCF7 vs. HeLa) and assay conditions .
Q. What in silico methods are used to predict the compound’s bioavailability?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), permeability (BBB score), and CYP450 interactions .
- PASS Analysis : Predicts pharmacological effects (e.g., antimicrobial vs. anticancer) based on structural motifs .
- Molecular Docking : Identifies binding affinities to targets (e.g., histone deacetylases for anticancer activity) .
Q. Table 4: In Silico Parameters for Bioavailability
| Parameter | Ideal Range | Predicted Value | Reference |
|---|---|---|---|
| LogP | <5 | 2.8 | |
| BBB Permeability | >0.3 | 0.45 |
Q. How to design experiments to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogues with varied substituents at N1 (e.g., benzyl, 4-chlorobenzyl) and C7 (e.g., methyl, fluoro) .
- Bioactivity Testing : Screen against target-specific assays (e.g., antihistaminic activity via H1 receptor binding) .
- Data Correlation : Use multivariate analysis to link structural features (e.g., electronegativity, steric bulk) to activity trends .
Q. Table 5: Example SAR Modifications
| Derivative | Substituent | Activity (IC50) | Reference |
|---|---|---|---|
| 4a | 4-Chlorobenzyl | 12 nM (H1 receptor) | |
| 6d | p-Tolyl | >300 μM (MCF7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
